5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Description
Properties
IUPAC Name |
5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMGCTPEKHVDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017718 | |
| Record name | JWH 081 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-08-9 | |
| Record name | JWH 081 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JWH 081 N-pentanoic acid metabolite involves the reaction of JWH 081 with pentanoic acid under specific conditions. The reaction typically requires a solvent such as acetonitrile and may involve catalysts to facilitate the process. The product is then purified to achieve a high level of purity (≥98%) for research purposes .
Industrial Production Methods: : Industrial production of JWH 081 N-pentanoic acid metabolite follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure consistency and purity. The compound is then formulated into a solution for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions: : JWH 081 N-pentanoic acid metabolite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or alkylation reactions may involve reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
JWH 081 N-pentanoic acid metabolite has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including pain management and neuroprotection.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for various industrial applications
Mechanism of Action
The mechanism of action of JWH 081 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors, particularly the CB1 receptor. This interaction leads to the activation of various signaling pathways, resulting in the compound’s physiological and pharmacological effects. The specific molecular targets and pathways involved are still under investigation, but they are believed to include modulation of neurotransmitter release and regulation of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Naphthalene Substituents
(a) (4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- Key Differences: Replaces the pentanoic acid chain with a pentyl group at the indole’s 1-position .
- Implications : The absence of the carboxylic acid reduces polarity, likely increasing membrane permeability but decreasing solubility. This analog may exhibit altered pharmacokinetics compared to the target compound.
(b) 5-[3-(4-Ethyl-1-naphthoyl)-1H-indol-1-yl]pentanoic Acid
Analogs with Varied Backbone Structures
(a) Loxiglumide (CR 1505)
- Structure: A pentanoic acid derivative with dichlorobenzoylamino and methoxypropylpentylamino substituents .
- Functional Comparison: Both compounds share a pentanoic acid chain, but Loxiglumide’s dichlorophenyl and amino groups confer cholecystokinin antagonism, demonstrating how backbone modifications dictate therapeutic activity.
(b) (Z)-2-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]pentanoic Acid
- Structure: Integrates a thiazolidinone ring and indole methylene group .
Biophysical and Metabolic Comparisons
Solubility and Lipophilicity
Mitochondrial Biotransformation
- Key Finding: ω-Phenoxyalkanoic acids with longer chains (e.g., pentanoic acid) exhibit slower mitochondrial β-oxidation than shorter-chain analogs (e.g., propanoic acids) .
- Implication: The target compound’s pentanoic acid chain may result in prolonged systemic exposure compared to propanoic acid derivatives.
Tabulated Comparison of Key Features
Research Implications and Gaps
- Therapeutic Potential: The target compound’s indole-naphthalene scaffold is structurally distinct from Loxiglumide but may share metabolic pathways due to the pentanoic acid chain. Further studies on receptor binding (e.g., kinase or GPCR targets) are warranted.
- Metabolic Stability : Evidence suggests mitochondrial β-oxidation rates are chain-length-dependent, but the impact of bulky aromatic groups (e.g., naphthalene) remains unexplored .
Biological Activity
The compound 5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid is a synthetic derivative of indole, a core structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and other pharmacological effects.
Chemical Structure and Properties
This compound features an indole core with a naphthalene carbonyl moiety and a pentanoic acid side chain. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Molecular Formula
- Molecular Formula: C25H26N2O3
- Molecular Weight: 414.49 g/mol
Anticancer Properties
Indole derivatives, including the compound , have been extensively studied for their anticancer properties. The indole core is recognized for its ability to interact with various molecular targets involved in cancer progression.
Research indicates that indole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate key signaling pathways such as the EGFR and p53 pathways. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.12 |
| K562 (Leukemia) | 0.06 |
| PC-3 (Prostate) | 0.99 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Other Biological Activities
Beyond anticancer effects, indole derivatives have been reported to exhibit various biological activities, including:
- Anti-inflammatory : Some studies suggest that indole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial : Preliminary data indicate potential antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Indole compounds may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Study on Anticancer Activity
In a recent study published in early 2023, researchers synthesized several indole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study highlighted that compounds structurally similar to this compound exhibited potent activity against A549 and K562 cells. The most effective derivatives were found to induce apoptosis through the modulation of the EGFR signaling pathway .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of methoxy-substituted indoles. The results demonstrated that these compounds could significantly inhibit the production of inflammatory mediators in vitro, suggesting their potential use in treating inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for constructing the indole-naphthalene core of this compound?
- Methodological Answer : The indole-naphthalene core can be synthesized via coupling reactions between functionalized indole and naphthalene precursors. For example:
- Coupling Agents : Use carbodiimides (e.g., DCC) or palladium catalysts for amide/ketone bond formation .
- Reaction Conditions : Maintain temperatures between 60–80°C under inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups.
- By-Product Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .
- Yield Optimization : Adjust stoichiometry of reactants (1:1.2 molar ratio of indole to naphthalene derivatives) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm indole proton environments (δ 7.2–8.5 ppm) and methoxy group (δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., Q Exactive Orbitrap) for precise molecular weight confirmation (e.g., C₂₅H₂₂F₃NO₅, observed m/z 491.1521 vs. calculated 491.1525) .
- FT-IR : Detect carbonyl stretches (1680–1720 cm⁻¹) and carboxylic acid O-H bends (2500–3300 cm⁻¹) .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., indole-carboxylic acid derivatives) suggest potential targets:
- Enzyme Inhibition : Serine hydrolases or kinases due to the naphthalene carbonyl group’s electrophilic properties .
- Receptor Binding : G-protein-coupled receptors (GPCRs) via indole interactions, validated through docking studies using AutoDock Vina .
- Table :
| Analog Structure | Target Class | Assay Type | Reference |
|---|---|---|---|
| Indole-carboxylic acid | Kinase | Fluorescence polarization | |
| Naphthalene derivatives | GPCRs | Radioligand binding |
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solubilization Agents : Use DMSO (≤1% v/v) or β-cyclodextrin for aqueous buffers .
- pH Adjustment : Prepare stock solutions in basic conditions (pH 8.5–9.0) to ionize the carboxylic acid group .
- Validation : Dynamic light scattering (DLS) to confirm absence of aggregates in working concentrations .
Q. What stability considerations are critical for long-term storage?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the carbonyl group .
- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation peaks .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity (e.g., antiviral vs. no activity)?
- Methodological Answer : Contradictions may arise from assay-specific variables:
- Cell Line Variability : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. PBMCs) .
- Concentration Thresholds : Perform dose-response curves (0.1–100 µM) to identify non-linear effects .
- Metabolic Stability : Assess liver microsome stability; inactive metabolites may form in certain models .
Q. What computational strategies predict binding modes with target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) using crystal structures from PDB .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites on the naphthalene ring .
- Validation : Compare computational ΔG values with experimental ITC/Kd data .
Q. How to design structure-activity relationship (SAR) studies for the pentanoic acid side chain?
- Methodological Answer :
- Side Chain Modifications : Synthesize analogs with:
- Shorter chains (e.g., propanoic acid) to assess steric effects.
- Bulky substituents (e.g., tert-butyl) to probe hydrophobic interactions .
- Assay Prioritization : Test analogs in parallel using high-throughput screening (HTS) for IC₅₀ comparisons .
Q. What experimental controls are essential for validating target engagement in cellular assays?
- Methodological Answer :
- Negative Controls : Use scrambled siRNA or CRISPR knockout lines for the hypothesized target .
- Pharmacological Inhibition : Co-treat with known inhibitors (e.g., staurosporine for kinases) to confirm specificity .
- Orthogonal Assays : Combine Western blot (protein level) and qPCR (gene expression) for cross-validation .
Q. How to optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems to improve heat transfer and reduce side reactions .
- Catalyst Screening : Test Pd/Cu, Ru, or organocatalysts for key steps (e.g., indole functionalization) .
- Table :
| Step | Catalyst | Yield Improvement | Reference |
|---|---|---|---|
| Amidation | Pd(OAc)₂ | 75% → 89% | |
| Cyclization | CuI | 60% → 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
